molecular formula C10H11F3O B1295212 1-(3-(Trifluoromethyl)phenyl)propan-1-ol CAS No. 618-97-3

1-(3-(Trifluoromethyl)phenyl)propan-1-ol

Cat. No. B1295212
CAS RN: 618-97-3
M. Wt: 204.19 g/mol
InChI Key: SZSJCUKIEPGUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-(Trifluoromethyl)phenyl)propan-1-ol involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Another approach involved the lipase-mediated kinetic resolution of esters to prepare 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, which could be converted into 1,1,1-trifluoro-2,3-epoxypropane . Additionally, a convenient synthesis of hexafluoro-2-organyl-propan-2-ols and their trimethylsilyl ethers was developed starting from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane . Furthermore, an efficient strategy for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl esters was described, involving the activation of the oxazoline ring by triflic anhydride .

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethyl group has been studied using various techniques. The crystal structure of a rhodium complex with a trifluoromethyl-substituted ligand was determined by single-crystal X-ray diffraction, revealing significant differences between Rh-P bond lengths . In another study, the solid-state structure of a tris(trifluoromethyl)isobenzofuran-1-ol was elucidated by X-ray diffraction methods .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing compounds has been explored in various chemical reactions. For example, (E)-3,3,3-trifluoro-1-propenyl phenyl sulfoxide was used as a building block for introducing the trifluoromethyl group, with high diastereoselectivity observed in the Michael reaction with enolate anions . Cyclisation reactions of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates were studied, showing competing 1,5- and 1,6-cyclisation and variations in product yields and regioselectivities .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often remarkable. The fluorinated polyimides derived from the synthesized diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The synthesis of 1,3-thiazole derivatives and their structural and conformational studies indicated the influence of the trifluoromethyl group on the properties of these heterocyclic compounds .

Scientific Research Applications

Stereocontrolled Synthesis

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, related to 1-(3-(Trifluoromethyl)phenyl)propan-1-ol, has been used in stereocontrolled synthesis. This compound was prepared with high enantiomeric purity through lipase-mediated kinetic resolution and converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in precise synthetic applications (Shimizu, Sugiyama, & Fujisawa, 1996).

Safety and Hazards

While specific safety and hazard information for “1-(3-(Trifluoromethyl)phenyl)propan-1-ol” was not found, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSJCUKIEPGUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977380
Record name 1-[3-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Trifluoromethyl)phenyl)propan-1-ol

CAS RN

618-97-3
Record name 1-((3-Trifluoromethyl)phenyl)propanol-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 4
1-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(3-(Trifluoromethyl)phenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.